REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[Cl:6][CH2:7][CH2:8][CH2:9]O.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[ClH:6].[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:9][CH2:8][CH2:7][Cl:6])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to the reflux temperature
|
Type
|
CUSTOM
|
Details
|
reacted for 6 h
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
the mixture was washed with 5% NaOH solution and saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, and dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to dry in a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized with absolute ethyl alcohol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N(CCCCl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |